Bienvenue dans la boutique en ligne BenchChem!

Deferoxamine hydrochloride

iron chelation stability constant pFe3+

Procure Deferoxamine hydrochloride (CAS 1950-39-6) for critical iron- and aluminum-chelation applications where only parenteral hexadentate chemistry suffices. Unlike tridentate deferasirox or bidentate deferiprone, its 1:1 ferric binding, aluminum affinity (log K ~22), and inability to cross the GI tract make it irreplaceable for dialysis-related aluminum overload and thalassemia protocols requiring subcutaneous infusion. For cell-based ferroptosis or hypoxia-mimetic (HIF-1α) studies, its high conditional stability constant (pFe3+ = 26.5) guarantees complete iron depletion with minimal Ca²⁺/Mg²⁺/Zn²⁺ cross-reactivity. Ensure your order specifies the hydrochloride salt for correct parenteral reconstitution—non-hydrochloride or mesylate forms are not equivalent for these niche indications.

Molecular Formula C25H49ClN6O8
Molecular Weight 597.1 g/mol
CAS No. 1950-39-6
Cat. No. B158540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeferoxamine hydrochloride
CAS1950-39-6
SynonymsDeferoxamine
Deferoxamine B
Deferoxamine Mesilate
Deferoxamine Mesylate
Deferoxamine Methanesulfonate
Deferoximine
Deferrioxamine B
Desferal
Desferioximine
Desferrioxamine
Desferrioxamine B
Desferrioxamine B Mesylate
Desferroxamine
Mesilate, Deferoxamine
Mesylate, Deferoxamine
Mesylate, Desferrioxamine B
Methanesulfonate, Deferoxamine
Molecular FormulaC25H49ClN6O8
Molecular Weight597.1 g/mol
Structural Identifiers
SMILESCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O.Cl
InChIInChI=1S/C25H48N6O8.ClH/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34);1H
InChIKeyKCRQZLMAZHZDCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 15 mg / 1 g / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.90e-02 g/L

Deferoxamine Hydrochloride (CAS 1950-39-6): Procurement-Relevant Physicochemical and Pharmacological Profile


Deferoxamine hydrochloride, the hydrochloride salt of the hexadentate siderophore deferoxamine (desferrioxamine), is a parenterally administered iron- and aluminum-chelating agent derived from Streptomyces pilosus [1]. It binds trivalent ferric ion in a 1:1 molar ratio to form the water-soluble, renally excreted complex ferrioxamine, with 100 mg of the drug capable of binding approximately 8.5 mg of elemental iron [2]. Unlike the orally active synthetic chelators deferasirox and deferiprone, deferoxamine's high molecular weight (561 Da) and hydrophilicity (log P ≈ -3) preclude gastrointestinal absorption, necessitating prolonged subcutaneous or intravenous infusion, which directly influences procurement decisions around dosage form and administration infrastructure [1].

Why Deferoxamine Hydrochloride Cannot Be Interchanged with Oral Iron Chelators: Physicochemical and Selectivity Barriers


The three FDA-approved iron chelators—deferoxamine, deferasirox, and deferiprone—exhibit fundamentally different coordination chemistries, metal selectivities, and pharmacokinetic profiles that preclude simple therapeutic interchange [1]. Deferoxamine is a hexadentate ligand forming a 1:1 iron complex, whereas deferasirox is tridentate (2:1) and deferiprone is bidentate (3:1), leading to distinct molar iron-binding capacities and tissue distribution patterns [1]. Critically, only deferoxamine possesses clinically meaningful affinity for aluminum (log K ≈ 22), making it the sole approved agent for aluminum overload in renal failure—a therapeutic niche entirely absent for deferasirox and deferiprone [2]. The quantitative evidence below demonstrates that substitution without accounting for these differences can result in therapeutic failure or toxicity in specific patient populations.

Deferoxamine Hydrochloride: Quantitative Differentiation Evidence Against Comparator Iron Chelators


pFe3+ Affinity: Deferoxamine vs. Deferiprone

Deferoxamine demonstrates a substantially higher conditional affinity for ferric iron at physiological pH compared to deferiprone. The pFe3+ value (negative log of the free Fe3+ concentration under standardized conditions: 1 µM Fe3+, 10 µM ligand, pH 7.4) is 26.5 for deferoxamine versus 20.5 for deferiprone [1]. A separate clinical report confirms this differential, citing a pFe3+ log stability constant of 26.6 for deferoxamine compared to 19.9 for deferiprone [2]. This approximately 6-log-unit difference corresponds to a million-fold greater affinity under these conditions.

iron chelation stability constant pFe3+ thalassemia

Aluminum Chelation: Unique Capability of Deferoxamine

Deferoxamine is the only iron chelator in clinical use that also chelates aluminum at therapeutic concentrations, forming the dialyzable complex aluminoxamine. The affinity constant for aluminum is log K ≈ 22, compared to negligible aluminum binding by deferasirox and deferiprone under physiological conditions [1]. Quantitative in vitro data indicate that 100 mg of deferoxamine can bind 4.1 mg of elemental aluminum, in addition to 8.5 mg of iron [2]. This dual-metal chelation profile is absent in both deferasirox and deferiprone, which lack clinically significant aluminum affinity.

aluminum toxicity renal dialysis metal chelation aluminoxamine

Liver Iron Concentration Reduction: Comparable Efficacy to Deferasirox at Defined Doses

In a randomized phase II trial directly comparing deferoxamine (40 mg/kg, 5 days/week by subcutaneous infusion) with deferasirox (20 mg/kg/day orally) in adults with transfusional hemosiderosis, the reduction in liver iron concentration (LIC) at 48 weeks was statistically comparable between groups. Deferoxamine reduced mean LIC from 7.9 to 5.9 mg Fe/g dry weight (Δ = -2.0 mg Fe/g dw), while deferasirox 20 mg/kg reduced LIC from 8.5 to 6.6 mg Fe/g dw (Δ = -1.9 mg Fe/g dw) [1]. This demonstrates that deferoxamine achieves equivalent hepatic iron clearance to the oral first-line alternative at the doses studied, despite requiring parenteral administration.

liver iron concentration phase II trial transfusional iron overload thalassemia

Metal Selectivity: Deferoxamine vs. Deferiprone for Iron Over Copper

Competition experiments using visible spectroscopy demonstrated that deferoxamine (DF) exhibits greater selectivity for iron(III) over competing physiological metals compared to deferiprone (L1). At up to 100 molar equivalents of competing metal ion at pH 7.4, deferoxamine retained iron binding more effectively than deferiprone, particularly against copper and aluminum competition [1]. Copper and aluminum ions showed the greatest ability to displace iron from deferiprone-iron complexes, whereas deferoxamine-iron complexes were comparably more resistant to such displacement.

metal selectivity copper competition iron specificity spectrophotometry

Deferoxamine Hydrochloride: Evidence-Backed Research and Procurement Scenarios


Aluminum Overload in Chronic Renal Failure: The Only Approved Chelator

In dialysis-dependent patients with evidence of aluminum toxicity (serum aluminum >60 µg/L or positive desferrioxamine test), deferoxamine hydrochloride is the sole FDA-approved pharmacological intervention. The drug mobilizes tissue-bound aluminum as aluminoxamine, which is then removed by dialysis [1]. No alternative chelator (deferasirox, deferiprone) has demonstrated clinical aluminum-chelating efficacy. Procurement specifications must include the hydrochloride salt for parenteral reconstitution, as oral salts or mesylate formulations are not equivalent in this indication [2].

Parenteral Iron Chelation in β-Thalassemia Major with Contraindications to Oral Agents

For β-thalassemia major patients who cannot tolerate or have contraindications to oral deferasirox (e.g., renal impairment, GI ulceration) or deferiprone (e.g., agranulocytosis risk), deferoxamine hydrochloride via subcutaneous infusion remains the evidence-supported alternative. The phase II trial by Piga et al. (2006) demonstrated that deferoxamine 40 mg/kg 5 days/week achieves hepatic iron clearance comparable to deferasirox 20 mg/kg/day, providing a data-driven rationale for its continued procurement in thalassemia centers [1].

Combination Chelation Protocols Leveraging Hexadentate Chemistry

Deferoxamine's 1:1 hexadentate iron binding complements the bidentate deferiprone in combination protocols, where deferiprone shuttles intracellular labile iron to deferoxamine in the plasma ('iron shuttle hypothesis'). This synergistic pairing is supported by evidence that deferoxamine has higher pFe3+ (26.5) than deferiprone (20.5), enabling it to act as the terminal high-affinity iron sink [1]. Procurement of both agents for combination therapy is standard in severe cardiac siderosis.

In Vitro Research Requiring High-Affinity Iron Sequestration with Defined Metal Selectivity

For cell culture and biochemical studies requiring complete iron depletion or prevention of Fenton chemistry, deferoxamine hydrochloride offers the highest conditional iron affinity (pFe3+ = 26.5) among clinically available chelators, with well-characterized, minimal cross-reactivity with Ca²⁺, Mg²⁺, and Zn²⁺ [1]. This makes it the preferred reagent for inducing hypoxia-mimetic conditions via HIF-1α stabilization or for studying iron-dependent cell death (ferroptosis).

Quote Request

Request a Quote for Deferoxamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.